(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone is a complex heterocyclic compound with potential applications in various scientific fields. It features a fused ring system incorporating pyrazole, pyrido, and pyrimidine moieties, as well as a thiazole ring. Such structures are often explored for their biological activities, including potential therapeutic uses.
Mechanism of Action
Target of action
Pyrazolopyrimidines and thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target of “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone” would depend on its precise chemical structure and any modifications it might have .
Mode of action
The mode of action of pyrazolopyrimidines and thiazoles can vary widely depending on their specific targets. They might inhibit or activate their targets, leading to changes in cellular signaling or metabolic pathways .
Biochemical pathways
The affected pathways would depend on the specific targets of “this compound”. Pyrazolopyrimidines and thiazoles have been found to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Factors that could influence its bioavailability include its solubility, stability, and the presence of functional groups that might be metabolized by the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These could include changes in gene expression, cell growth, or neurotransmission .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, its activity might be affected by the presence of other drugs or by changes in the target cells’ environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone involves multi-step processes:
Starting Materials
Pyrazole derivative
Pyridine derivative
Thiazole derivative
Reaction Steps
Condensation: Initial condensation of pyrazole and pyridine derivatives.
Cyclization: Cyclization to form the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure.
Functionalization: Introduction of the thiazole ring via cross-coupling reactions.
Final Adjustments: Methylation and other functional group modifications to reach the final compound.
These reactions typically occur under controlled temperatures, often employing catalysts and solvents specific to each step.
Industrial Production Methods: Scaling up the synthesis for industrial purposes would involve optimization of reaction conditions to maximize yield and purity, focusing on cost-effective and safe methods. Continuous flow reactors and automated processes can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically at the thiazole and pyrazole moieties.
Reduction: : Hydrogenation can be performed on specific parts of the molecule, potentially modifying its biological activity.
Substitution: : Functional group substitutions, particularly on the aromatic rings, to modify the compound’s properties.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Halogenation or nitration reagents under controlled temperatures.
Major Products: The major products depend on the specific reactions but may include modified derivatives of the original compound with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules for material science and chemical biology.
Biology: Studied for potential as enzyme inhibitors or receptor modulators due to its complex structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: Utilized in the development of advanced materials or as precursors in dye and pigment production.
Comparison with Similar Compounds
Similar Compounds:
(2-methyl-8,9-dihydropyrazolo[1,5-a]quinoline-7(6H)-yl)(2-phenylthiazol-4-yl)methanone
(3-methyl-8,9-dihydropyrazolo[1,5-a]pyrimidin-6-yl)(2-phenylthiazol-4-yl)methanone
Uniqueness: This compound is unique due to its specific fusion of pyrazolo-pyrido-pyrimidine and phenylthiazole, resulting in distinctive physicochemical properties and potential biological activities not observed in its analogs.
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-13-9-18-21-10-15-11-24(8-7-17(15)25(18)23-13)20(26)16-12-27-19(22-16)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFCKGHYIAIZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.